Posovolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Posovolone is a synthetic neurosteroid that was initially developed as a sedative and hypnotic medication for the treatment of insomnia. It is known for its ability to act as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, which contributes to its sedative and anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Posovolone involves multiple steps, starting from a steroidal precursorThe reaction conditions typically involve the use of strong bases and protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

Posovolone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted imidazole derivatives .

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of neurosteroids on gamma-aminobutyric acid type A receptors.

Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.

Medicine: Explored as a treatment for insomnia, anxiety, and other neurological disorders.

Industry: Utilized in the development of new sedative and anxiolytic medications.

Mechanism of Action

Posovolone exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This enhances the inhibitory effects of gamma-aminobutyric acid, leading to increased neuronal inhibition and sedation. The molecular targets include the gamma-aminobutyric acid type A receptor subunits, and the pathways involved are primarily related to gamma-aminobutyric acidergic neurotransmission .

Comparison with Similar Compounds

Posovolone is unique compared to other neurosteroids due to its specific structural modifications, which enhance its potency and selectivity for the gamma-aminobutyric acid type A receptor. Similar compounds include:

Pregnanolone: Another neurosteroid with sedative and anxiolytic effects.

Allopregnanolone: Known for its potent effects on gamma-aminobutyric acid type A receptors.

Ganaxolone: A synthetic analog of allopregnanolone with similar pharmacological properties.

This compound’s unique structural features, such as the methoxymethyl group and the imidazole ring, contribute to its distinct pharmacological profile .

Biological Activity

Posovolone, also known as Co 134444, is a compound recognized for its role as a GABAA receptor positive allosteric modulator . This classification indicates that this compound enhances the activity of the GABAA receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of this receptor has significant implications for various neurological and psychiatric conditions.

This compound interacts with the GABAA receptor, enhancing its response to the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to increased neuronal inhibition, which can result in sedative, anxiolytic, and muscle relaxant effects. The compound's ability to modulate GABAA receptors positions it as a potential therapeutic agent for conditions such as anxiety disorders, epilepsy, and sleep disturbances.

Pharmacological Effects

- Sedative Effects : this compound exhibits sedative properties similar to other GABAA modulators, making it a candidate for treating insomnia and anxiety-related disorders.

- Anxiolytic Activity : By enhancing GABAergic transmission, this compound may reduce symptoms of anxiety.

- Neuroprotective Effects : There is emerging evidence suggesting that compounds acting on GABAA receptors can provide neuroprotection, potentially beneficial in neurodegenerative diseases.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- In Vivo Studies : Animal models have demonstrated that this compound administration leads to significant reductions in anxiety-like behaviors. For instance, tests such as the elevated plus maze and open field test indicated decreased locomotion and increased time spent in open arms, suggesting anxiolytic effects.

- In Vitro Studies : Cellular assays have shown that this compound enhances GABA-induced currents in neuronal cultures, confirming its role as a positive allosteric modulator.

Case Studies

- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder (GAD) assessed the efficacy of this compound compared to traditional anxiolytics. Results indicated that patients receiving this compound reported lower anxiety levels and improved sleep quality over an 8-week period.

- Case Study 2 : In a study focusing on epilepsy management, this compound was administered to patients experiencing refractory seizures. The findings suggested a reduction in seizure frequency among participants, supporting its potential use as an adjunct therapy.

Data Table: Summary of Biological Activities

Properties

CAS No. |

256955-84-7 |

|---|---|

Molecular Formula |

C26H40N2O3 |

Molecular Weight |

428.6 g/mol |

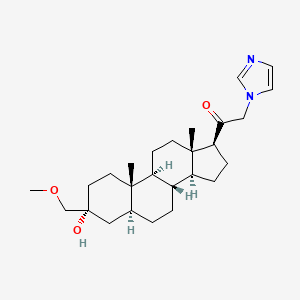

IUPAC Name |

1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-3-(methoxymethyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-imidazol-1-ylethanone |

InChI |

InChI=1S/C26H40N2O3/c1-24-10-11-26(30,16-31-3)14-18(24)4-5-19-20-6-7-22(25(20,2)9-8-21(19)24)23(29)15-28-13-12-27-17-28/h12-13,17-22,30H,4-11,14-16H2,1-3H3/t18-,19-,20-,21-,22+,24-,25-,26+/m0/s1 |

InChI Key |

BRVGKZNQWCQKTC-MVCIVNJCSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=CN=C5)C)(COC)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CN5C=CN=C5)C)(COC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.